molecular formula C16H20N4O3S B11602513 (2-{[4-(Diethylamino)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

(2-{[4-(Diethylamino)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Cat. No.: B11602513
M. Wt: 348.4 g/mol
InChI Key: MXNPGIULHHPZIE-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-{[4-(Diethylamino)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2-{[4-(Diethylamino)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid is a thiazolidinone derivative that has garnered attention for its diverse biological activities. Thiazolidinones are known for their potential pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C14H18N4O2SC_{14}H_{18}N_{4}O_{2}S. Its structure features a thiazolidinone core with a diethylamino-benzylidene substituent, which is crucial for its biological activity.

1. Antibacterial Activity

Recent studies have shown that thiazolidinone derivatives demonstrate significant antibacterial properties. In particular, compounds similar to this compound have been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

CompoundBacterial StrainMIC (µM)
4cS. aureus5 - 20
4cE. faecalis2.5
4cYersinia pestis10

These results suggest that modifications in the side chains of thiazolidinones can enhance their antibacterial potency, which is critical for developing new antimicrobial agents.

2. Anticancer Activity

Thiazolidinone derivatives are also being explored for their anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer). Results indicate that it exhibits low antiproliferative activity, necessitating further structural optimization to enhance efficacy.

3. Aldose Reductase Inhibition

A key area of research involves the inhibition of aldose reductase (ALR), an enzyme implicated in diabetic complications. The compound has shown potential as an ALR inhibitor with submicromolar IC50 values, indicating strong inhibitory action compared to established inhibitors like epalrestat. Molecular docking studies suggest critical interactions at the active site of ALR, which may be leveraged for drug design.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is closely linked to their chemical structure. Modifications at specific positions can significantly alter their pharmacological profiles:

  • Substituents : The presence of diethylamino groups has been associated with enhanced bioactivity.
  • Functional Groups : Variations in functional groups attached to the thiazolidinone core can influence solubility and membrane permeability, affecting overall efficacy.

Case Studies

Several case studies have documented the effectiveness of thiazolidinone derivatives in clinical settings:

  • Efficacy against Diabetic Complications : A study demonstrated that derivatives with strong ALR inhibition significantly reduced complications in diabetic models.
  • Antimicrobial Resistance : Research highlighted the potential of these compounds to overcome resistance mechanisms in pathogens like MRSA.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[(2E)-2-[(E)-[4-(diethylamino)phenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C16H20N4O3S/c1-3-20(4-2)12-7-5-11(6-8-12)10-17-19-16-18-15(23)13(24-16)9-14(21)22/h5-8,10,13H,3-4,9H2,1-2H3,(H,21,22)(H,18,19,23)/b17-10+

InChI Key

MXNPGIULHHPZIE-LICLKQGHSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.